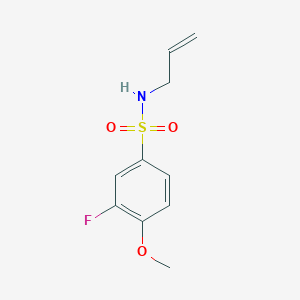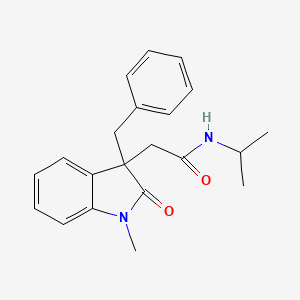![molecular formula C17H23N3O4S B5408194 1-acetyl-N-{4-[(allylamino)sulfonyl]phenyl}-4-piperidinecarboxamide](/img/structure/B5408194.png)
1-acetyl-N-{4-[(allylamino)sulfonyl]phenyl}-4-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-acetyl-N-{4-[(allylamino)sulfonyl]phenyl}-4-piperidinecarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is commonly known as "APS" and has been shown to have various biochemical and physiological effects.
Applications De Recherche Scientifique
APS has been extensively studied for its potential applications in the field of medicine. It has been shown to have anti-inflammatory, analgesic, and anti-cancer properties. APS has been used in the treatment of various diseases such as rheumatoid arthritis, osteoarthritis, and cancer.
Mécanisme D'action
APS exerts its effects by inhibiting the activity of cyclooxygenase (COX) and lipoxygenase (LOX), which are enzymes involved in the production of inflammatory mediators. APS also activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in the regulation of oxidative stress.
Biochemical and Physiological Effects:
APS has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis. APS has also been shown to have anti-cancer properties by inducing apoptosis and inhibiting the proliferation of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
APS has several advantages for lab experiments. It is readily available and can be synthesized easily. It has also been extensively studied, and its mechanism of action is well understood. However, APS also has some limitations. It is relatively unstable and can degrade over time. It can also be toxic at high concentrations.
Orientations Futures
There are several future directions for the study of APS. One potential application is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. APS has been shown to have neuroprotective properties and could potentially be used as a treatment for these diseases. Another potential application is in the development of new anti-cancer drugs. APS has been shown to be effective against various types of cancer cells and could be further studied for its potential as a cancer treatment. Finally, APS could be further studied for its potential as an anti-inflammatory agent in the treatment of various inflammatory diseases.
Conclusion:
In conclusion, 1-acetyl-N-{4-[(allylamino)sulfonyl]phenyl}-4-piperidinecarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of APS in the treatment of various diseases.
Méthodes De Synthèse
The synthesis of APS involves the reaction of 4-aminobenzenesulfonamide with allyl isothiocyanate, followed by the reaction of the resulting product with piperidine-4-carboxylic acid anhydride. The final product is obtained after acetylation of the piperidine nitrogen.
Propriétés
IUPAC Name |
1-acetyl-N-[4-(prop-2-enylsulfamoyl)phenyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O4S/c1-3-10-18-25(23,24)16-6-4-15(5-7-16)19-17(22)14-8-11-20(12-9-14)13(2)21/h3-7,14,18H,1,8-12H2,2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTQLRHLPOPSLMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-({5-[(4-morpholin-4-ylpiperidin-1-yl)carbonyl]pyridin-2-yl}amino)butan-2-ol](/img/structure/B5408116.png)
![N'-{[(3,5-dimethylphenoxy)acetyl]oxy}-4-iodobenzenecarboximidamide](/img/structure/B5408123.png)
![7-methyl-2-(4-methyl-1-piperidinyl)-3-{[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5408124.png)

![5-({3-[2-(3-methoxyphenyl)ethyl]-1-piperidinyl}carbonyl)-6-methyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B5408147.png)
![2-[2-(1,3-benzodioxol-5-yl)vinyl]-6-iodo-3-phenyl-4(3H)-quinazolinone](/img/structure/B5408153.png)
![2-[1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]-N-[2-hydroxy-1-(hydroxymethyl)ethyl]acetamide](/img/structure/B5408154.png)
![4-{[(1H-imidazol-2-ylmethyl)(methyl)amino]methyl}-1H-pyrazole-3-carboxylic acid](/img/structure/B5408157.png)
![6-[(5-bromo-2-furyl)methylene]-5-imino-2-(1-phenylpropyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5408161.png)
![1-[2-(2-methoxyphenoxy)ethyl]-4-phenylpiperazine](/img/structure/B5408163.png)
![3-[3-(4-chlorophenyl)acryloyl]-4,6-dimethyl-2(1H)-pyridinone](/img/structure/B5408179.png)
![2-cyclopentyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B5408191.png)

![(4aS*,8aR*)-1-[2-(1H-imidazol-4-yl)ethyl]-6-[(1-methyl-1H-imidazol-2-yl)methyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5408209.png)
